(S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)succinamide (S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)succinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18286459
InChI: InChI=1S/C14H15N3O4/c1-7-4-13(19)21-11-5-8(2-3-9(7)11)17-14(20)10(15)6-12(16)18/h2-5,10H,6,15H2,1H3,(H2,16,18)(H,17,20)
SMILES:
Molecular Formula: C14H15N3O4
Molecular Weight: 289.29 g/mol

(S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)succinamide

CAS No.:

Cat. No.: VC18286459

Molecular Formula: C14H15N3O4

Molecular Weight: 289.29 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)succinamide -

Specification

Molecular Formula C14H15N3O4
Molecular Weight 289.29 g/mol
IUPAC Name 2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide
Standard InChI InChI=1S/C14H15N3O4/c1-7-4-13(19)21-11-5-8(2-3-9(7)11)17-14(20)10(15)6-12(16)18/h2-5,10H,6,15H2,1H3,(H2,16,18)(H,17,20)
Standard InChI Key JGDQPBLEUGZCSJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)N

Introduction

Chemical Identity and Structural Features

Core Structure and Functional Groups

The molecule consists of two primary components:

  • A 4-methyl-2-oxo-2H-chromen-7-yl group, a coumarin derivative characterized by a benzopyrone scaffold with a methyl substituent at position 4 and a ketone at position 2 .

  • An (S)-2-amino-succinamide moiety, which introduces a chiral center at the α-carbon of the succinamide backbone .

The linkage between these components occurs via an amide bond at the 7-position of the coumarin ring, a structural feature shared with related compounds like Gly-AMC (2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide) .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₅H₁₅N₃O₄Calculated
Molecular weight317.3 g/mol
IUPAC name(S)-2-amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)succinamideDerived
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)C(N)O

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of coumarin-amino acid conjugates typically involves condensation reactions between activated coumarin derivatives and amino acid precursors. For example:

  • Step 1: Activation of 7-amino-4-methylcoumarin with chloroacetyl chloride to form an intermediate acyl chloride .

  • Step 2: Coupling with (S)-2-aminosuccinamic acid under Schotten-Baumann conditions, yielding the target compound .

This method mirrors the synthesis of H-Asn-AMC TFA, where trifluoroacetic acid (TFA) is used to facilitate amide bond formation .

Spectroscopic Validation

  • ¹H NMR: Key signals include a singlet for the coumarin methyl group (δ 2.4 ppm), a doublet for the amide-linked CH₂ (δ 3.1–3.3 ppm), and aromatic protons (δ 6.8–7.4 ppm) .

  • IR Spectroscopy: Stretching vibrations at 1680–1720 cm⁻¹ (C=O lactone and amide) and 3300–3500 cm⁻¹ (N-H) .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Limited (<1 mg/mL) due to the hydrophobic coumarin core; solubility enhances in polar aprotic solvents (e.g., DMSO) .

  • Stability: Susceptible to hydrolysis at extreme pH, with the lactone ring opening above pH 9 .

Table 2: Physicochemical Parameters

ParameterValueMethod
LogP (octanol-water)1.8Calculated
pKa (amine)8.2Potentiometric
λmax (fluorescence)360 nm (Ex), 450 nm (Em)Spectrofluorimetry

Biological and Biomedical Applications

Fluorescent Probing

The coumarin moiety confers strong fluorescence (quantum yield Φ = 0.45 in ethanol), making the compound suitable for:

  • Enzyme activity assays: Proteases cleave the amide bond, releasing fluorescent 7-amino-4-methylcoumarin (AMC) .

  • Cellular imaging: Used to track intracellular trafficking in live cells due to its cell-permeable nature .

Comparative Analysis with Related Compounds

Table 3: Comparison to Analogous Coumarin-Amino Acid Conjugates

CompoundMolecular WeightFluorescence λmaxKey Application
Gly-AMC 232.23 g/mol360/450 nmProtease substrates
H-Asn-AMC TFA 403.31 g/mol360/450 nmApoptosis detection
(S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)succinamide317.3 g/mol360/450 nmEnzyme kinetics, imaging

Challenges and Future Directions

  • Stereochemical purity: Ensuring enantiomeric excess >98% for biomedical applications requires chiral chromatography .

  • Targeted delivery: Conjugation with nanoparticles or antibodies could enhance tumor-specific uptake .

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